

# Spectroscopic Characterization of N,N'-Dibutylthiourea: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1,3-Dibutyl-2-thiourea

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## Introduction

N,N'-dibutylthiourea is a symmetrical dialkylthiourea derivative with the chemical formula  $(CH_3CH_2CH_2CH_2NH)_2CS$ .<sup>[1]</sup> This white to yellowish crystalline solid has applications as a rubber accelerator and antidegradant.<sup>[2]</sup> A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and quality control in various research and industrial applications. This guide provides a comprehensive overview of the spectroscopic characterization of N,N'-dibutylthiourea, including detailed experimental protocols and tabulated spectral data.

## Molecular and Physical Properties

Property	Value	Reference
IUPAC Name	1,3-dibutylthiourea	[3]
Molecular Formula	$C_9H_{20}N_2S$	[3]
Molecular Weight	188.33 g/mol	[4]
Appearance	White to yellowish crystals	[4]
Melting Point	63-67 °C	[4]
CAS Number	109-46-6	[4]

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of N,N'-dibutylthiourea in solution.

#### <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>)

Functional Group	Chemical Shift ( $\delta$ , ppm)	Multiplicity
N-H	~6.1 (broad singlet)	br s
-CH <sub>2</sub> - (adjacent to N)	~3.4 (quartet)	q
-CH <sub>2</sub> -	~1.6 (sextet)	sextet
-CH <sub>2</sub> -	~1.4 (sextet)	sextet
-CH <sub>3</sub>	~0.9 (triplet)	t

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and spectrometer frequency.

#### <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>)

Carbon Atom	Chemical Shift ( $\delta$ , ppm)
C=S	~181
-CH <sub>2</sub> - (adjacent to N)	~47
-CH <sub>2</sub> -	~31
-CH <sub>2</sub> -	~20
-CH <sub>3</sub>	~14

Note: Data is based on typical values for similar thiourea derivatives and may vary.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in N,N'-dibutylthiourea.

#### Key FT-IR Absorption Bands (KBr Pellet)

Vibrational Mode	Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretching	~3200-3300	Strong, Broad
C-H Stretching (aliphatic)	~2850-2960	Strong
N-H Bending	~1550-1650	Medium
C-N Stretching	~1300-1400	Medium
C=S Stretching	~1100-1200	Medium-Strong

Source: PubChem.[\[3\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of N,N'-dibutylthiourea.

#### Key Mass Spectrometry Data (Electron Ionization - EI)

m/z	Interpretation
188	[M] <sup>+</sup> (Molecular Ion)
116	[M - C <sub>4</sub> H <sub>9</sub> NH] <sup>+</sup>
73	[C <sub>4</sub> H <sub>9</sub> NH <sub>2</sub> ] <sup>+</sup>
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>

Source: NIST Mass Spectrometry Data Center.[\[3\]](#)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of thiourea derivatives in solution reveals electronic transitions within the molecule. For N,N'-dibutylthiourea in a suitable solvent like methanol, the expected absorption maxima ( $\lambda_{\text{max}}$ ) are typically in the range of 200-400 nm.[5]

## Experimental Protocols

### Synthesis of N,N'-Dibutylthiourea

A common method for the synthesis of N,N'-dibutylthiourea involves the reaction of n-butylamine with carbon disulfide.[4]

Procedure:

- In a well-ventilated fume hood, combine n-butylamine (2.0 equivalents) with a suitable solvent such as water or ethanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the mixture in an ice bath.
- Slowly add carbon disulfide (1.0 equivalent) dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
- The resulting solid product can be collected by filtration, washed with cold solvent, and dried.
- Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

## NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of N,N'-dibutylthiourea for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR.[6]
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.[6]
- Transfer the solution to a 5 mm NMR tube.[6]

Instrument Parameters (300 or 400 MHz Spectrometer):

- Locking and Shimming: Lock on the deuterium signal of  $\text{CDCl}_3$  and perform automatic or manual shimming to optimize magnetic field homogeneity.[6]
- $^1\text{H}$  NMR Acquisition:
  - Pulse Angle: 30-45 degrees[6]
  - Acquisition Time: 2-4 seconds[6]
  - Relaxation Delay: 1-2 seconds[6]
  - Number of Scans: 8-16[6]
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Angle: 30-45 degrees[6]
  - Acquisition Time: 1-2 seconds[6]
  - Relaxation Delay: 2-5 seconds[6]
  - Number of Scans: 128-1024 (or more, depending on concentration)[6]
  - Decoupling: Proton broadband decoupling[6]

Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[6]

## FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

Procedure:

- Ensure the ATR crystal is clean.
- Collect a background spectrum of the empty ATR accessory to account for atmospheric and instrumental absorbances.[7]

- Place a small amount of solid N,N'-dibutylthiourea onto the center of the ATR crystal, ensuring complete coverage.[7]
- Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.[7]
- Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000  $\text{cm}^{-1}$  to 400  $\text{cm}^{-1}$ .[7]
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.[7]

## Mass Spectrometry (GC-MS)

### Sample Preparation:

- Dissolve a small amount of N,N'-dibutylthiourea in a volatile organic solvent (e.g., dichloromethane or methanol).
- The concentration should be adjusted to be within the linear range of the instrument.

### Instrument Parameters (Typical GC-MS system):

- Gas Chromatograph (GC):
  - Injector Temperature: 250 °C
  - Column: A suitable capillary column (e.g., HP-5MS).
  - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
  - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

- Source Temperature: ~230 °C.

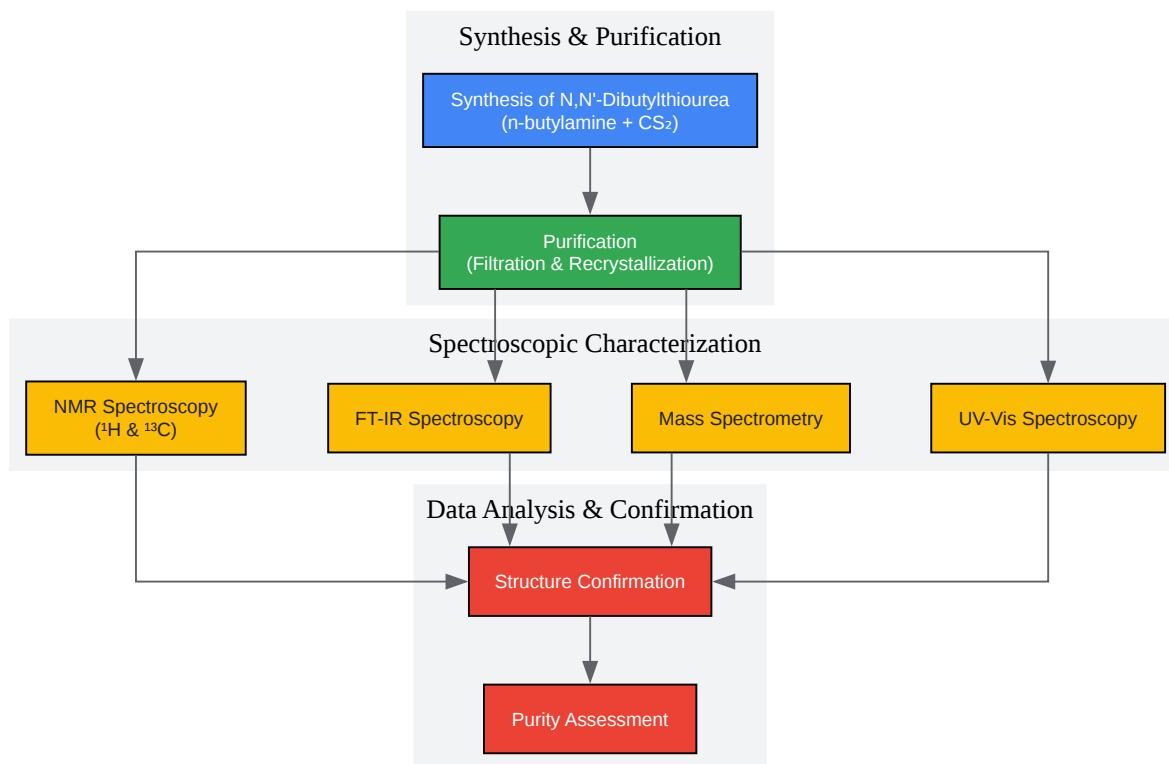
## UV-Vis Spectroscopy

Procedure:

- Prepare a stock solution of N,N'-dibutylthiourea of a known concentration in a UV-transparent solvent (e.g., methanol or ethanol).
- Prepare a series of standard solutions of varying concentrations by diluting the stock solution.
- Use a UV-Vis spectrophotometer to measure the absorbance of each standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).[8]
- Generate a calibration curve by plotting absorbance at  $\lambda_{\text{max}}$  versus concentration.[8]

## Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of N,N'-dibutylthiourea.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

## Conclusion

This technical guide has provided a detailed overview of the spectroscopic characterization of N,N'-dibutylthiourea. The tabulated spectral data and comprehensive experimental protocols for NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of this compound. Adherence to these standardized methods will ensure the acquisition of high-quality, reproducible data for accurate structural elucidation and purity assessment.

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